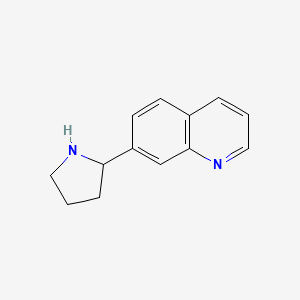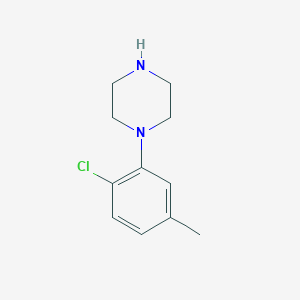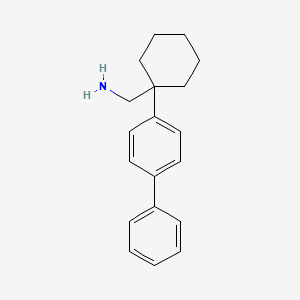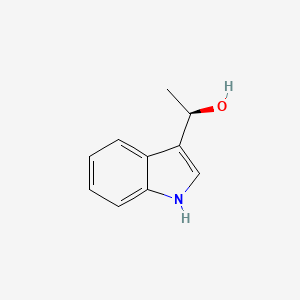
7-(Pyrrolidin-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Pyrrolidin-2-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Pyrrolidin-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of quinoline derivatives with pyrrolidine under specific conditions. For instance, the reaction can be catalyzed by an amine and heterocyclic carbene relay catalysis via Michael addition followed by cycloaddition and aromatization . The reaction conditions often include the use of solvents like toluene and bases such as 4-dimethylaminopyridine (DMAP) with oxidants like (diacetoxyiodo)benzene (PIDA) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-(Pyrrolidin-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under conditions like reflux or room temperature.
Major Products
The major products formed from these reactions include substituted quinolines, hydrogenated derivatives, and quinoline N-oxides.
Scientific Research Applications
7-(Pyrrolidin-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-(Pyrrolidin-2-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolizine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrrolidine-2-one: Known for its diverse biological activities and used in the synthesis of various bioactive compounds.
Quinoline derivatives: These compounds share the quinoline core and exhibit a wide range of biological activities.
Uniqueness
7-(Pyrrolidin-2-yl)quinoline is unique due to the presence of both the quinoline and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for greater structural diversity and potential for interaction with multiple biological targets.
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
7-pyrrolidin-2-ylquinoline |
InChI |
InChI=1S/C13H14N2/c1-3-10-5-6-11(9-13(10)15-7-1)12-4-2-8-14-12/h1,3,5-7,9,12,14H,2,4,8H2 |
InChI Key |
DCLNPLVLRVUEPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















